![molecular formula C15H19N3S2 B2402550 2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine CAS No. 478067-63-9](/img/structure/B2402550.png)
2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is a heterocyclic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential pharmacological activities and its unique chemical properties, which make it a valuable subject for scientific research.
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-d]pyrimidin-4-amine derivatives, have been reported to target theacetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and regulation of energy metabolism.
Mode of Action
Based on the known interactions of similar compounds, it can be inferred that 2-(allylsulfanyl)-n-cyclohexylthieno[3,2-d]pyrimidin-4-amine might interact with its target enzyme, potentially altering its function and leading to changes in the biochemical processes it regulates .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its target enzyme, acetyl-CoA carboxylase. This enzyme is involved in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid biosynthesis. By inhibiting this enzyme, the compound could potentially disrupt fatty acid biosynthesis and energy metabolism .
Result of Action
Given its potential target, it could potentially disrupt fatty acid biosynthesis and energy metabolism, leading to effects at the cellular level .
Biochemical Analysis
Biochemical Properties
It has been found that thieno[3,2-d]pyrimidin-4-amines can inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme found in Mycobacterium tuberculosis . This suggests that 2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine may interact with similar enzymes or proteins.
Cellular Effects
Preliminary studies suggest that it may have antiproliferative activities against certain cell lines
Molecular Mechanism
It is known that thieno[3,2-d]pyrimidin-4-amines can inhibit Cyt-bd, suggesting that this compound may exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials to form the thienopyrimidine ring system. For example, a reaction between a thiophene derivative and a suitable nitrile under basic conditions can yield the thienopyrimidine core.
Introduction of the Allylsulfanyl Group: The allylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the thienopyrimidine core with an allyl sulfide in the presence of a base.
N-Cyclohexylation: The final step involves the introduction of the cyclohexylamine group through an amination reaction. This can be achieved by reacting the intermediate compound with cyclohexylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the allylsulfanyl group, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
2-(Allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
2-(Allylsulfanyl)-N-methylthieno[3,2-d]pyrimidin-4-amine: Similar structure but with a methyl group instead of a cyclohexyl group.
4-Aminopyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with potential biological activities.
Uniqueness
2-(Allylsulfanyl)-N-cyclohexylthieno[3,2-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclohexyl group may enhance its lipophilicity and ability to interact with lipid environments, potentially improving its bioavailability and efficacy .
Properties
IUPAC Name |
N-cyclohexyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3S2/c1-2-9-20-15-17-12-8-10-19-13(12)14(18-15)16-11-6-4-3-5-7-11/h2,8,10-11H,1,3-7,9H2,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVQISXARYCYWPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C(=N1)NC3CCCCC3)SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
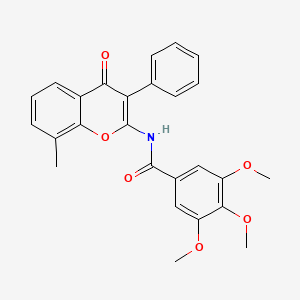
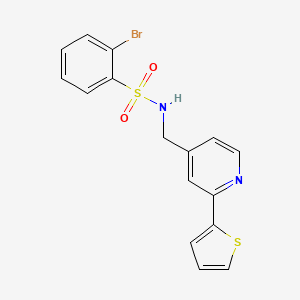
![2-(3,4-Dimethoxyphenyl)-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2402471.png)
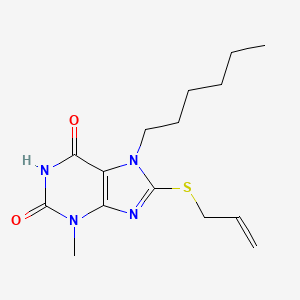
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B2402478.png)
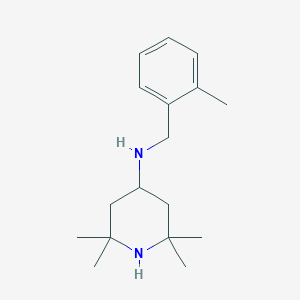
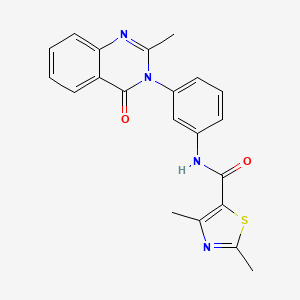
![(2Z)-8-methoxy-N-(6-methylpyridin-2-yl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2402481.png)
![6-((4-Fluoro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2402483.png)
![N-[3-(3-Cyclopentylazetidin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2402485.png)
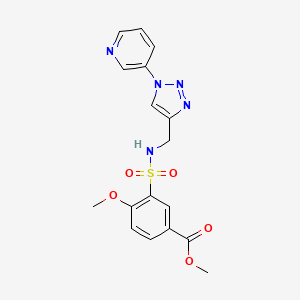
![Carbamic acid, [(1R)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B2402488.png)
![2-[(4-Chlorophenyl)sulfanyl]-5-nitropyridine](/img/structure/B2402489.png)
![N1-ethyl-N1-[(4,5,6,7-tetrafluorobenzo[b]furan-2-yl)methyl]ethan-1-amine](/img/structure/B2402490.png)
